Tert-butyl 3-propionylazetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-propanoylazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-9(13)8-6-12(7-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTIHXGVSYAHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101155847 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402238-42-9 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-(1-oxopropyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101155847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-propionylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under basic conditions, often using a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-propionylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include tert-butyl 3-oxopropylazetidine-1-carboxylate or corresponding carboxylic acids.
Reduction: Products may include tert-butyl 3-hydroxypropylazetidine-1-carboxylate.
Substitution: Products depend on the nucleophile used, resulting in various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-propionylazetidine-1-carboxylate has shown promise as a building block for the development of new pharmaceuticals. Its structural features allow for modifications that can lead to compounds with enhanced biological activity. Research indicates potential applications in:
- Antimicrobial agents : Modifications can yield derivatives with improved efficacy against bacterial strains.
- Anti-cancer drugs : The compound's ability to interact with specific biological targets makes it a candidate for further exploration in cancer therapeutics.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its utility includes:
- Synthesis of heterocycles : The azetidine ring can be transformed into other heterocyclic compounds, which are valuable in drug design.
- Functionalization reactions : The compound can undergo various reactions (e.g., reduction, oxidation) to introduce different functional groups, expanding its applicability.
Material Science
Research into polymer chemistry has identified this compound as a potential monomer for creating new polymeric materials with specific properties, such as:
- Thermal stability
- Chemical resistance
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound and its derivatives against several bacterial strains. Results indicated that certain modifications led to enhanced activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Synthesis of Novel Heterocycles
Researchers successfully synthesized a series of novel heterocycles using this compound as a starting material. The resulting compounds exhibited promising biological activity, highlighting the versatility of this compound in organic synthesis.
Summary Table of Applications
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anti-cancer drugs | Enhanced efficacy and new therapeutic options |
| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile building block for drug development |
| Material Science | Monomer for polymer production | Improved thermal and chemical properties |
Mechanism of Action
The mechanism of action of tert-butyl 3-propionylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
The key structural analogs of tert-butyl 3-propionylazetidine-1-carboxylate include:
Key Observations:
- Substituent Effects: The propionyl group introduces a longer alkyl chain compared to the formyl group, likely reducing polarity and increasing lipophilicity. This could enhance solubility in organic solvents like ethyl acetate or THF, as seen in analogs . Amino-methyl substituents (e.g., CAS 1368087-42-6) impart nucleophilic character, enabling applications in peptide synthesis or cross-coupling reactions, whereas acylated derivatives (propionyl/formyl) are more electrophilic .
Ring Size and Strain :
- Azetidine derivatives (4-membered ring) exhibit higher ring strain than pyrrolidine analogs (5-membered ring), leading to greater reactivity in ring-opening or cycloaddition reactions . For example, tert-butyl 3-formylazetidine-1-carboxylate may undergo nucleophilic additions more readily than its pyrrolidine counterparts .
Biological Activity
Tert-butyl 3-propionylazetidine-1-carboxylate is a compound that has garnered attention in the fields of synthetic chemistry and drug development due to its potential biological activities. This article explores its biological properties, synthesis, applications, and relevant research findings.
- Molecular Formula: C₁₁H₁₉N₁O₃
- Molecular Weight: 213.28 g/mol
- CAS Number: 1064194-10-0
Biological Activity
This compound exhibits several biological activities, primarily through its role as a synthetic intermediate in the development of azetidine-based pharmacophores.
The compound's biological activity is largely attributed to its ability to modulate various biochemical pathways:
- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.
- Receptor Interaction: The compound may interact with various receptors, influencing signaling pathways associated with inflammation and pain.
Applications in Drug Development
This compound serves as a versatile intermediate for synthesizing more complex molecules with specific pharmacological profiles. Its applications include:
- Anticancer Agents: Research indicates that derivatives of this compound can demonstrate cytotoxicity against various cancer cell lines.
- Anti-inflammatory Drugs: Compounds derived from this compound have been evaluated for their anti-inflammatory properties.
Case Studies
-
Anticancer Activity:
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through apoptosis induction mechanisms.
- In vitro assays indicated IC50 values in the low micromolar range, suggesting potent activity.
-
Anti-inflammatory Effects:
- Another research project focused on the anti-inflammatory properties of this compound, showing that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages.
- The study utilized ELISA assays to quantify cytokine levels, demonstrating a dose-dependent response.
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-propionylazetidine-1-carboxylate, and what reaction conditions are critical for high yields?
Methodological Answer: The synthesis typically involves a multi-step process starting with functionalization of the azetidine ring. Acylation of tert-butyl azetidine-1-carboxylate derivatives using propionyl chloride or anhydride under mild conditions (0–20°C) in dichloromethane with catalysts like DMAP and triethylamine is common . Key considerations include:
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
Methodological Answer:
- NMR : Analyze the tert-butyl singlet (~1.4 ppm in H NMR) and carbonyl signals (~170 ppm in C NMR). The azetidine ring protons show characteristic splitting patterns (e.g., AB systems).
- IR : Confirm the ester carbonyl stretch (~1720 cm) and amide/ketone bands (~1650–1700 cm).
- Mass Spectrometry : Look for molecular ion peaks matching the molecular formula (CHNO) and fragmentation patterns consistent with the tert-butyl group .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low yields in the acylation step of this compound synthesis?
Methodological Answer: Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Solvent optimization : Replace dichloromethane with THF or DMF to improve solubility.
- Catalyst screening : Test alternative catalysts like HOBt or DCC for better activation.
- Temperature gradients : Use gradual warming (0°C → room temperature) to balance reactivity and selectivity .
- Computational pre-screening : Apply quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
Q. How should contradictions between computational predictions and experimental results in reaction mechanisms be resolved?
Methodological Answer: Discrepancies may arise from approximations in computational models or unaccounted experimental variables. A systematic approach includes:
- Model refinement : Incorporate solvent effects, entropy, and dispersion corrections in simulations.
- Experimental validation : Use kinetic isotope effects (KIEs) or isotopic labeling to probe mechanistic steps.
- Cross-validation : Compare results with multiple techniques (e.g., in situ FTIR, LC-MS) to identify hidden intermediates .
Q. What computational tools and workflows are recommended for designing reactors or scaling up the synthesis of this compound?
Methodological Answer:
- Reactor simulation : Use Aspen Plus or COMSOL to model mass transfer and heat distribution in batch or flow reactors.
- Process intensification : Evaluate microreactors for improved mixing and temperature control, especially for exothermic acylation steps.
- Machine learning : Train models on historical reaction data to predict optimal parameters (e.g., residence time, catalyst loading) .
Q. How can researchers assess the biological activity or interactions of this compound with macromolecular targets?
Methodological Answer:
- Docking studies : Use AutoDock or Schrödinger to simulate binding to enzymes or receptors. Focus on the propionyl group’s potential hydrogen-bonding interactions.
- In vitro assays : Test inhibition of proteases or kinases using fluorescence-based assays.
- Structural analysis : Employ X-ray crystallography (using SHELX for refinement) or cryo-EM to resolve binding modes .
Data Contradiction and Theoretical Analysis
Q. What statistical or factorial design approaches are suitable for analyzing multivariate experimental data in synthesis optimization?
Methodological Answer:
- Factorial design : Use a 2 design to evaluate interactions between variables (e.g., temperature, catalyst ratio, solvent polarity).
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling quadratic relationships between factors.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets to identify dominant variables influencing reaction outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
